Non-2-enoic acid
Overview
Description
Non-2-enoic acid, also known as 2-nonenoic acid, is an unsaturated fatty acid with the molecular formula C₉H₁₆O₂. It is characterized by the presence of a double bond between the second and third carbon atoms in its nine-carbon chain. This compound is part of the α,β-unsaturated carboxylic acids family and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-2-enoic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of malonic acid with heptanal, followed by acidification and dehydroxylation . The reaction typically requires anhydrous pyridine as a solvent and is carried out under cooling conditions to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of non-2-ynoic acid. This process uses palladium or platinum catalysts under controlled temperature and pressure conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Non-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to yield nonanoic acid using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The carboxyl group can participate in esterification reactions with alcohols to form esters, commonly using sulfuric acid as a catalyst
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alcohols, sulfuric acid.
Major Products:
Oxidation: Nonanoic acid.
Reduction: Nonanoic acid.
Substitution: Esters of this compound
Scientific Research Applications
Non-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: this compound derivatives have been studied for their biological activities, including antimicrobial and antifungal properties.
Medicine: Some derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s
Industry: It is used in the production of polymers, lubricants, and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of non-2-enoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, 4-hydroxy-trans-2-nonenoic acid, a derivative of this compound, acts as a receptor ligand in the cerebral cortex and hippocampus. Elevated concentrations of this compound have been observed in patients with Alzheimer’s and Parkinson’s diseases, suggesting its role in modulating neurological pathways .
Comparison with Similar Compounds
Non-2-enoic acid can be compared with other similar α,β-unsaturated carboxylic acids, such as:
Oleic acid (Z-octadec-9-enoic acid): A monounsaturated fatty acid commonly found in natural foods like olive oil.
Linoleic acid (9Z,12Z-octadecadienoic acid): A polyunsaturated fatty acid essential for human health.
Dec-2-enoic acid: Another member of the α,β-unsaturated carboxylic acids family with similar structural properties
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its derivatives, such as 4-hydroxy-trans-2-nonenoic acid, exhibit unique biological activities that are not commonly found in other similar compounds .
Properties
IUPAC Name |
non-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXTJMPCFOTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-11-0, 29830-11-3 | |
Record name | 2-Nonenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3760-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Non-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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